N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034223-42-0
VCID: VC4720485
InChI: InChI=1S/C20H23BrN2O2/c1-14-13-16(21)5-8-19(14)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC
Molecular Formula: C20H23BrN2O2
Molecular Weight: 403.32

N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

CAS No.: 2034223-42-0

Cat. No.: VC4720485

Molecular Formula: C20H23BrN2O2

Molecular Weight: 403.32

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide - 2034223-42-0

Specification

CAS No. 2034223-42-0
Molecular Formula C20H23BrN2O2
Molecular Weight 403.32
IUPAC Name N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Standard InChI InChI=1S/C20H23BrN2O2/c1-14-13-16(21)5-8-19(14)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24)
Standard InChI Key KECLGAFHGIVTLU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC

Introduction

Structural Representation

The compound features:

  • A bromine atom attached to a methyl-substituted phenyl ring.

  • A benzamide core linked to a methoxypiperidine moiety.

Key Identifiers

PropertyValue
InChI KeyNot available in provided data
SMILESNot explicitly provided in the results

Synthesis Overview

The synthesis of N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves:

  • Bromination of a methyl-substituted phenyl precursor.

  • Coupling with benzoyl chloride derivatives.

  • Introduction of the methoxypiperidine group via nucleophilic substitution.

Related Compounds

Studies have explored structurally related compounds, such as:

  • N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl derivatives, which exhibit pharmacological potential .

  • Thiazol-based derivatives, demonstrating antimicrobial and anticancer activities .

Antimicrobial Activity

Research on similar bromophenyl derivatives has highlighted their efficacy against Gram-positive and Gram-negative bacteria . The bromine substitution is thought to enhance hydrophobic interactions with microbial targets.

Neuropharmacology

Methoxypiperidine-containing compounds are studied for their potential as cholinergic agents or modulators of neurotransmitter systems .

Biological Studies

Studies have demonstrated that bromophenyl derivatives:

  • Bind effectively to microbial enzymes.

  • Exhibit moderate cytotoxicity against cancer cells.

Computational Insights

Molecular docking studies suggest strong binding affinities of bromophenyl compounds to key biological targets, such as kinases and receptors .

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